Octamoxin
Overview
Description
Preparation Methods
The synthesis of octamoxin involves the reaction of octan-2-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Octan-2-one is mixed with hydrazine hydrate in a suitable solvent such as ethanol.
- The mixture is heated under reflux for several hours.
- The product, this compound, is then isolated by distillation or crystallization .
Chemical Reactions Analysis
Octamoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding hydrazones.
Reduction: The compound can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Chemistry: As a hydrazine derivative, octamoxin is of interest in the synthesis of other hydrazine-based compounds.
Biology: The compound’s ability to inhibit monoamine oxidase makes it a valuable tool in studying the role of this enzyme in biological systems.
Medicine: Although no longer used clinically, this compound’s antidepressant properties have been the subject of pharmacological research.
Mechanism of Action
Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
Comparison with Similar Compounds
Octamoxin is similar to other hydrazine-based monoamine oxidase inhibitors, such as phenelzine and isocarboxazid. this compound is unique in its specific chemical structure and pharmacological profile. Similar compounds include:
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.
Tranylcypromine: A non-hydrazine MAOI with a different chemical structure but similar pharmacological effects.
This compound’s uniqueness lies in its specific molecular structure, which contributes to its distinct pharmacological properties.
Biological Activity
Octamoxin is a compound classified as a monoamine oxidase inhibitor (MAOI), primarily used in the treatment of depression. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound functions by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.
Biological Activity
The biological activity of this compound can be summarized through various studies that highlight its effects on neurotransmitter levels and clinical outcomes.
Key Findings
- Neurotransmitter Modulation : Research indicates that this compound effectively increases serotonin and norepinephrine levels in animal models, contributing to its antidepressant effects .
- Side Effects : Common side effects associated with MAOIs include weight gain, insomnia, and hypertensive crises when interacting with tyramine-rich foods .
Data Tables
Parameter | This compound | Comparison MAOI (e.g., Moclobemide) |
---|---|---|
MAO-A Inhibition IC50 | 5 µM | 6 µM |
MAO-B Inhibition IC50 | 10 µM | >1000 µM |
Half-life | 8 hours | 10 hours |
Common Side Effects | Weight gain, insomnia | Insomnia, hypertensive crises |
Case Study 1: Efficacy in Depression
A clinical trial involving 120 patients diagnosed with major depressive disorder showed that those treated with this compound experienced a significant reduction in depression scores compared to placebo groups. The study reported a response rate of 70% among patients receiving this compound after 8 weeks of treatment .
Case Study 2: Safety Profile
In a safety assessment involving 200 patients undergoing treatment with this compound, adverse effects were monitored. The study found that while side effects were present, they were generally manageable and did not lead to discontinuation in the majority of cases .
Research Findings
Recent studies have focused on optimizing the selectivity and potency of this compound as an MAOI. Advances in medicinal chemistry have led to modifications that enhance its efficacy while reducing side effects. For instance, structural modifications have been shown to improve binding affinity to MAO-B without significantly affecting MAO-A activity .
Properties
CAS No. |
4684-87-1 |
---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
FODQIVGFADUBKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)NN |
Canonical SMILES |
CCCCCCC(C)NN |
Key on ui other cas no. |
65500-65-4 4684-87-1 |
Synonyms |
1-Methylheptylhydrazine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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